molecular formula C13H12ClNO3 B1267839 Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate CAS No. 22931-71-1

Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate

Cat. No. B1267839
Key on ui cas rn: 22931-71-1
M. Wt: 265.69 g/mol
InChI Key: QURGQUFEJWWDRF-UHFFFAOYSA-N
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Patent
US07396934B2

Procedure details

132 g of phosphoryl chloride are added, at 25° C., to 50 g of diethyl 2-[(4-methoxyphenylamino)methylene]malonate. The reaction medium is stirred for 15 minutes at this temperature, heated to 95-100° C. over 45 minutes, and then kept at this temperature for 4 hours. The excess phosphoryl chloride is then removed by heating at 125° C. for approximately 2 hours. The mixture is then cooled to 25° C. and 125 ml of dichloromethane are added. The medium is then stirred at 25° C. for 1 hour, and then run into 900 ml of water, over 30 minutes, while maintaining the temperature below 30° C. The pH is then adjusted to 7.5-8 by adding 172 g of a 47% sodium hydroxide solution, while maintaining the temperature at 20-25° C. The 2 phases are separated and the aqueous phase is extracted with dichloromethane. The organic phases are pooled and washed with water. The dichloromethane phase is half-concentrated and 190 ml of ethanol are added. The concentration is continued until the temperature of the reaction mass reaches 82° C. and the vapor temperature reaches 78° C. The reaction mass is cooled to 0-5° C. and then kept at this temperature for 2 hours. The precipitate is filtered off, washed with cold ethanol, and then dried at 50° C. under reduced pressure. 27.7 g (61%) of 4-chloro-3-ethoxycarbonyl-6-methoxyquinoline are obtained in the form of a yellow solid which melts at 93.7-95.7° C.
Quantity
132 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)([Cl:3])=O.[CH3:6][O:7][C:8]1[CH:13]=[CH:12][C:11]([NH:14][CH:15]=[C:16]([C:22](OCC)=O)[C:17]([O:19][CH2:20][CH3:21])=[O:18])=[CH:10][CH:9]=1>>[Cl:3][C:22]1[C:10]2[C:11](=[CH:12][CH:13]=[C:8]([O:7][CH3:6])[CH:9]=2)[N:14]=[CH:15][C:16]=1[C:17]([O:19][CH2:20][CH3:21])=[O:18]

Inputs

Step One
Name
Quantity
132 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
50 g
Type
reactant
Smiles
COC1=CC=C(C=C1)NC=C(C(=O)OCC)C(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
97.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The reaction medium is stirred for 15 minutes at this temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
kept at this temperature for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The excess phosphoryl chloride is then removed
TEMPERATURE
Type
TEMPERATURE
Details
by heating at 125° C. for approximately 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is then cooled to 25° C.
ADDITION
Type
ADDITION
Details
125 ml of dichloromethane are added
STIRRING
Type
STIRRING
Details
The medium is then stirred at 25° C. for 1 hour
Duration
1 h
WAIT
Type
WAIT
Details
run into 900 ml of water, over 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature below 30° C
ADDITION
Type
ADDITION
Details
by adding 172 g of a 47% sodium hydroxide solution
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature at 20-25° C
CUSTOM
Type
CUSTOM
Details
The 2 phases are separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted with dichloromethane
WASH
Type
WASH
Details
washed with water
CONCENTRATION
Type
CONCENTRATION
Details
The dichloromethane phase is half-concentrated
ADDITION
Type
ADDITION
Details
190 ml of ethanol are added
CONCENTRATION
Type
CONCENTRATION
Details
The concentration
CUSTOM
Type
CUSTOM
Details
reaches 82° C.
CUSTOM
Type
CUSTOM
Details
reaches 78° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mass is cooled to 0-5° C.
WAIT
Type
WAIT
Details
kept at this temperature for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The precipitate is filtered off
WASH
Type
WASH
Details
washed with cold ethanol
CUSTOM
Type
CUSTOM
Details
dried at 50° C. under reduced pressure

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC1=C(C=NC2=CC=C(C=C12)OC)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 27.7 g
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 61.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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